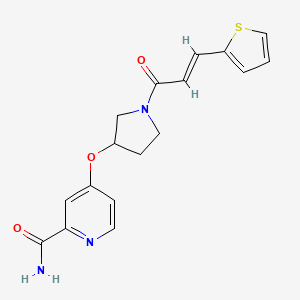

(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide

Vue d'ensemble

Description

(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic compound that features a pyrrolidine ring, a thiophene moiety, and a picolinamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide typically involves multiple steps:

Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Thiophene Moiety: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Acryloylation: The acryloyl group is introduced through an acylation reaction using acryloyl chloride or a similar reagent.

Attachment of the Picolinamide Group: This step involves the reaction of the intermediate with picolinic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Analyse Des Réactions Chimiques

Substitution Reactions at the Bromine Site

The bromine atom on the aromatic ring is a prime site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.

-

Mechanistic Insight : The electron-withdrawing cyano group activates the aromatic ring for NAS by destabilizing the transition state. Cross-coupling reactions typically require palladium catalysts and mild heating (60–100°C) .

Functional Group Transformations

The nitrile and carboxylic acid groups enable diverse reactivity:

Nitrile Group Reactions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (concentrated), H₂O, heat | Conversion to carboxylic acid | |

| Reduction | LiAlH₄ or H₂/Pd | Reduction to primary amine |

Carboxylic Acid Reactions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Esterification | SOCl₂, ROH | Formation of esters (e.g., methyl ester) | |

| Amide Formation | EDCl, HOBt, amine | Synthesis of amide derivatives |

-

Key Observation : The carboxylic acid can act as a directing group for ortho-functionalization of the aromatic ring under specific conditions .

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes selective ring-opening or functionalization:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Ring-Opening | H₂O/H⁺ or NH₃ | Formation of γ-amino acid derivatives | |

| N-Alkylation | Alkyl halides, K₂CO₃ | Introduction of alkyl substituents at N |

-

Mechanistic Insight : Ring-opening reactions are highly dependent on steric and electronic factors. Acidic conditions favor protonation of the nitrogen, weakening the C–N bond .

Multicomponent Reactions

The compound participates in tandem reactions due to its multifunctional design:

-

Application : These reactions are pivotal for generating combinatorial libraries in drug discovery .

Biological Activity and Pharmacological Relevance

While the user requested a focus on chemical reactions, it is noteworthy that derivatives of this compound exhibit:

-

Antimalarial Activity : Azetidine-containing analogs demonstrate in vivo efficacy against Plasmodium falciparum (EC₅₀ = 15 nM) via inhibition of kinase targets .

-

Anticancer Potential : Structural analogs show cytotoxicity via caspase-3 activation and p53 induction .

Stability and Degradation Pathways

| Condition | Observation | Reference |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a scaffold for developing new pharmaceuticals, especially those targeting neurological and inflammatory conditions. Its potential therapeutic effects are attributed to its ability to interact with specific molecular targets, such as enzymes and receptors.

Case Study: Neuroprotective Agents

Research indicates that derivatives of this compound can exhibit neuroprotective properties by modulating pathways associated with neurodegenerative diseases. For instance, studies have shown that similar compounds can inhibit neuroinflammation, which is critical in conditions like Alzheimer's disease .

Organic Synthesis

(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide can act as a building block for synthesizing more complex organic molecules. Its functional groups allow for various reactions, including oxidation, reduction, and substitution.

Synthesis Example:

The synthesis typically involves:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions.

- Introduction of the Thiophene Moiety : Via cross-coupling reactions such as Suzuki or Stille coupling.

- Acryloylation : Using acylation methods with acryloyl chloride.

These methods highlight the compound's versatility in organic synthesis .

Materials Science

Due to its unique electronic properties imparted by the thiophene ring, the compound is being explored for applications in materials science. It has potential uses in developing novel materials with specific electronic or optical characteristics.

Application Example:

Research is ongoing into using thiophene-containing compounds in organic photovoltaics and light-emitting diodes (LEDs). Their ability to facilitate charge transport makes them suitable candidates for these technologies .

Mécanisme D'action

The mechanism of action of (E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-4-((1-(3-(furan-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide: Similar structure but with a furan ring instead of a thiophene ring.

(E)-4-((1-(3-(phenyl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide: Similar structure but with a phenyl group instead of a thiophene ring.

Uniqueness

(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is unique due to the presence of the thiophene ring, which can impart distinct electronic properties compared to its analogs. This makes it particularly interesting for applications in materials science and medicinal chemistry.

Activité Biologique

(E)-4-((1-(3-(thiophen-2-yl)acryloyl)pyrrolidin-3-yl)oxy)picolinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a pyrrolidine ring, a thiophene moiety, and a picolinamide group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₁₉H₁₇N₃O₃S, with a molecular weight of 339.4 g/mol. The compound's structural components suggest potential interactions with various biological targets, including enzymes and receptors.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃O₃S |

| Molecular Weight | 339.4 g/mol |

| Functional Groups | Pyrrolidine, Thiophene, Picolinamide |

The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets. These interactions may modulate various biological pathways, particularly those related to neurological and inflammatory responses. The exact mechanism remains to be fully elucidated but is believed to involve the inhibition of certain enzymes or receptors that play critical roles in disease processes.

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

1. Antiinflammatory Activity

Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess such properties.

2. Neuroprotective Effects

The presence of the pyrrolidine and thiophene moieties indicates potential neuroprotective effects. Compounds in this class have been shown to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

3. Anticancer Potential

Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit anticancer activity through mechanisms such as apoptosis induction or cell cycle arrest.

Propriétés

IUPAC Name |

4-[1-[(E)-3-thiophen-2-ylprop-2-enoyl]pyrrolidin-3-yl]oxypyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c18-17(22)15-10-12(5-7-19-15)23-13-6-8-20(11-13)16(21)4-3-14-2-1-9-24-14/h1-5,7,9-10,13H,6,8,11H2,(H2,18,22)/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPQREDMOKCGPJ-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1OC2=CC(=NC=C2)C(=O)N)C(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.